9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
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Overview
Description
9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound is characterized by the presence of a bromophenyl group and two tert-butyl groups attached to the carbazole core, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole typically involves the bromination of 9-phenyl-3,6-di-tert-butylcarbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane. The reaction conditions are usually mild, with the reaction temperature maintained at room temperature or slightly elevated to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromophenyl group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents in dry tetrahydrofuran (THF).
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the carbazole core can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA intercalation.
Comparison with Similar Compounds
9-Phenylcarbazole: Lacks the bromine and tert-butyl groups, resulting in different reactivity and applications.
3,6-Di-tert-butylcarbazole:
9-(2-Chlorophenyl)-3,6-di-tert-butyl-9H-carbazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: The presence of both the bromophenyl and tert-butyl groups in 9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole imparts unique chemical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C26H28BrN |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
9-(2-bromophenyl)-3,6-ditert-butylcarbazole |
InChI |
InChI=1S/C26H28BrN/c1-25(2,3)17-11-13-22-19(15-17)20-16-18(26(4,5)6)12-14-23(20)28(22)24-10-8-7-9-21(24)27/h7-16H,1-6H3 |
InChI Key |
HLJTVCRUWAFUSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=CC=C4Br |
Origin of Product |
United States |
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